6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine
Overview
Description
6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.
Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS).
Substitution Reactions: The 2-chlorophenyl and 3-methylphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could target the quinazoline ring or the aromatic substituents.
Substitution: Halogen atoms like bromine and chlorine can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline oxides, while substitution could introduce various functional groups.
Scientific Research Applications
6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine: Lacks the bromine atom at the 6-position.
6-bromo-4-(2-chlorophenyl)quinazoline: Lacks the N-(3-methylphenyl) group.
Uniqueness
The presence of both bromine and chlorine atoms, along with the specific substitution pattern, might confer unique chemical and biological properties to 6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine, distinguishing it from other quinazoline derivatives.
Properties
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-N-(3-methylphenyl)quinazolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3/c1-13-5-4-6-15(11-13)24-21-25-19-10-9-14(22)12-17(19)20(26-21)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUJAFMTMRZVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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